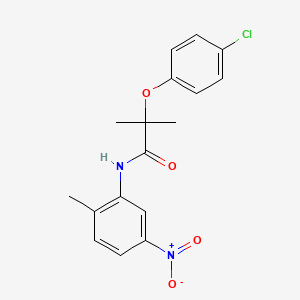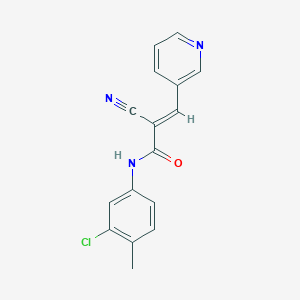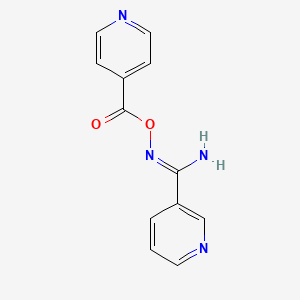
N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide, also known as Clomazone, is a pre-emergence herbicide widely used in agriculture to control weeds in various crops. It was first introduced in 1970 and has since become a popular herbicide due to its effectiveness and low toxicity to humans and animals.
Mecanismo De Acción
N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This inhibition leads to the accumulation of phytoene, which is toxic to plants. The accumulation of phytoene disrupts the photosynthetic process, leading to the death of the plant.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide has low toxicity to humans and animals and is considered safe for use in agriculture. However, it can cause eye and skin irritation upon contact. In plants, N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide causes chlorosis, stunting, and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide is a useful tool for studying the role of carotenoids in plant growth and development. It can also be used to investigate the mechanisms of action of herbicides and the development of herbicide-resistant weeds. However, the use of N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide in lab experiments is limited by its toxicity to humans and animals and the need for proper safety precautions.
Direcciones Futuras
Future research on N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide could focus on its potential use as a bioherbicide, its effects on non-target organisms, and the development of new herbicides based on its mode of action. Additionally, the development of herbicide-resistant crops could reduce the need for herbicides like N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide in agriculture.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide involves the reaction of 3-chloro-2-methylbenzoic acid with 2,5-dimethylaniline in the presence of thionyl chloride and dimethylformamide. The resulting product is then purified through recrystallization to obtain N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide in its pure form.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds in various crops, including soybeans, corn, cotton, and rice. Its mode of action is through inhibition of the biosynthesis of carotenoids, which are essential for plant growth and development. As a result, N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide disrupts the photosynthetic process in plants, leading to their death.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-10-7-8-11(2)13(9-10)16(19)18-15-6-4-5-14(17)12(15)3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSAWQPSVQJQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-bromo-2-furyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5845177.png)
![2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5845180.png)

![2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide](/img/structure/B5845198.png)









![2-[4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5845263.png)